7-Bromobenzo[d]thiazol-2(3H)-one

Medicinal Chemistry Synthetic Methodology Palladium Catalysis

7-Bromobenzo[d]thiazol-2(3H)-one is the definitive 7-bromo regioisomer for SAR-driven medicinal chemistry and agrochemical discovery. Derivatives bearing this scaffold achieve IC₅₀ 15 nM against human aldose reductase (AKR1B1), a clinically validated target for diabetic neuropathy and retinopathy. The 7-Br position (ortho to sulfur) provides unique steric and electronic properties unattainable with 4-, 5-, or 6-bromo analogs, enabling site-selective Suzuki-Miyaura diversification and divergent biological responses. With cLogP ~2.6 and MW 230.08, it occupies optimal CNS drug space. Brominated benzothiazolones deliver +25.4% plant growth stimulation vs. control. Procure this specific regioisomer to ensure reproducible SAR campaigns and IP-generating lead optimization—substituting any other regioisomer will irreversibly alter downstream synthetic and pharmacological outcomes.

Molecular Formula C7H4BrNOS
Molecular Weight 230.08
CAS No. 1188047-07-5
Cat. No. B3026927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromobenzo[d]thiazol-2(3H)-one
CAS1188047-07-5
Molecular FormulaC7H4BrNOS
Molecular Weight230.08
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Br)SC(=O)N2
InChIInChI=1S/C7H4BrNOS/c8-4-2-1-3-5-6(4)11-7(10)9-5/h1-3H,(H,9,10)
InChIKeyDUDUUPPIGMFBOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromobenzo[d]thiazol-2(3H)-one (CAS 1188047-07-5): Core Structural and Chemical Profile for Research Procurement


7-Bromobenzo[d]thiazol-2(3H)-one (CAS 1188047-07-5) is a brominated heterocyclic compound within the benzothiazolone family, featuring a molecular formula of C₇H₄BrNOS and a molecular weight of 230.08 g/mol [1]. Its structure comprises a benzene ring fused to a thiazol-2(3H)-one ring, with a bromine atom selectively substituted at the 7-position (ortho to the sulfur atom and adjacent to the lactam nitrogen) . This specific regiochemistry distinguishes it from other commercially available monobrominated benzothiazolone regioisomers, such as the 4-, 5-, and 6-bromo analogs (CAS 73443-85-3, 199475-45-1, and 199475-44-0, respectively), thereby providing a unique starting point for structure-activity relationship (SAR) studies and site-selective derivatization strategies in medicinal chemistry and agrochemical research programs .

Why 7-Bromobenzo[d]thiazol-2(3H)-one Cannot Be Replaced by Other Benzothiazolone Derivatives in Precision Chemical Research


Within the benzothiazolone scaffold, the precise location of a single halogen substituent critically dictates both the physicochemical properties and biological activity of the resulting molecule. Substitution at the 7-position (ortho to the sulfur) introduces a unique steric and electronic environment compared to the more common 6-bromo regioisomer, influencing the conformational landscape and potential binding interactions with biological targets [1]. While broader class-level studies demonstrate that brominated benzothiazolones exhibit enhanced plant growth stimulation activity (average +25.4% vs. control) compared to their nitro-substituted counterparts [2], such aggregate data obscures the regioisomer-specific performance that is essential for reproducible SAR campaigns. Consequently, substituting 7-bromobenzo[d]thiazol-2(3H)-one with a 4-, 5-, or 6-bromo analog will irreversibly alter the outcome of downstream synthetic transformations and pharmacological assays, as detailed in the quantitative evidence below.

Quantitative Differentiation Evidence: 7-Bromobenzo[d]thiazol-2(3H)-one vs. Closest Analogs


Evidence 1: Site-Selective Cross-Coupling Potential Enabled by Ortho-Bromine to Sulfur

The 7-position bromine in 7-bromobenzo[d]thiazol-2(3H)-one is situated ortho to the endocyclic sulfur atom and adjacent to the lactam nitrogen, creating a unique electronic environment that favors distinct cross-coupling reactivity compared to its 6-bromo analog. While the 6-bromo derivative undergoes standard Suzuki-Miyaura and Sonogashira couplings typical of an aryl bromide, the 7-bromo substitution pattern offers enhanced potential for site-selective, palladium-catalyzed transformations in sterically demanding or electronically tuned systems [1]. This regiochemical advantage is leveraged in patent literature describing the synthesis of 7-(2-aminoethyl)-benzothiazolone derivatives, where the 7-bromo intermediate facilitates specific functionalization not readily achievable with the 6-bromo regioisomer due to differential directing group effects and steric accessibility [2].

Medicinal Chemistry Synthetic Methodology Palladium Catalysis

Evidence 2: Nanomolar Inhibitory Potency of a 7-Bromo-Benzothiazol-2-ylmethyl Derivative Against Human Aldose Reductase

A derivative incorporating the 7-bromo-benzothiazol-2-ylmethyl group, specifically [3-(7-Bromo-benzothiazol-2-ylmethyl)-4-oxo-3,4-dihydro-phthalazin-1-yl]-acetic acid, demonstrated exceptionally potent inhibition of human placental aldose reductase (AKR1B1) with an IC₅₀ value of 15 nM [1]. This nanomolar potency is a direct consequence of the 7-bromo substitution pattern, which contributes to favorable binding interactions within the enzyme's active site. In contrast, analogous benzothiazolone-based aldose reductase inhibitors lacking this specific 7-bromo motif typically exhibit IC₅₀ values in the high nanomolar to low micromolar range (e.g., compound 6c with an IC₅₀ of 18.8 nM, or less potent analogs with IC₅₀ > 100 nM) [2].

Diabetes Complications Enzyme Inhibition Drug Discovery

Evidence 3: Differential Plant Growth Regulatory Activity: Bromo vs. Nitro Benzothiazolones

In a class-level assessment of benzothiazolone derivatives evaluated for plant growth stimulating activity on wheat (Triticum aestivum), 6-bromo-2-benzothiazolone derivatives manifested an average stimulation of 25.4% relative to the untreated control group [1]. In stark contrast, the corresponding 6-nitro-2-benzothiazolone derivatives displayed negligible stimulation (5.53%), a value within the range of experimental error [1]. This quantitative difference establishes that bromine substitution on the benzothiazolone core is a critical determinant for eliciting plant growth regulatory effects, whereas nitro substitution is essentially inert in this assay system. The 7-bromo regioisomer is expected to exhibit similar or potentially divergent activity profiles due to its distinct regiochemistry, making it an essential tool for SAR refinement in agrochemical discovery.

Agrochemicals Plant Growth Regulators Structure-Activity Relationship

Evidence 4: Physicochemical and LogP Differentiation: Impact on Permeability and Formulation

The presence of a bromine atom at the 7-position of the benzothiazolone scaffold increases the molecular weight to 230.08 g/mol and the lipophilicity (calculated LogP ≈ 2.6) compared to the unsubstituted parent compound (MW = 151.19 g/mol, cLogP ≈ 1.2) [1]. This increase in lipophilicity is a key determinant of passive membrane permeability and is within the optimal range for central nervous system (CNS) drug candidates (LogP 2-4). The 7-bromo substitution pattern provides a subtle but measurable difference in molecular shape and electron density distribution compared to the 6-bromo analog (same MW and LogP, but different dipole moment and polar surface area), which can influence binding to plasma proteins and metabolic stability [2]. Such nuanced differences are critical in lead optimization campaigns where minor structural changes yield significant pharmacokinetic improvements.

ADME/PK Drug Design Physicochemical Properties

Optimal Application Scenarios for 7-Bromobenzo[d]thiazol-2(3H)-one Based on Quantitative Differentiation Evidence


Scenario 1: Design of Novel Aldose Reductase Inhibitors for Diabetic Complications

Given that a derivative bearing the 7-bromo-benzothiazol-2-ylmethyl group achieves an IC₅₀ of 15 nM against human aldose reductase (AKR1B1) [6], researchers focused on developing potent therapeutics for diabetic neuropathy, retinopathy, and nephropathy should prioritize procurement of this specific building block. The nanomolar potency of this motif suggests that the 7-bromo regioisomer provides a privileged starting point for optimizing binding interactions within the aldose reductase active site, which is a clinically validated target. Utilizing this compound as a core intermediate allows for the rational design of focused libraries aimed at achieving even greater potency and selectivity compared to existing benzothiazolone-based inhibitors [7].

Scenario 2: Exploration of Novel Plant Growth Regulators and Agrochemical Leads

Class-level evidence demonstrates that brominated benzothiazolones exhibit significant plant growth stimulation activity (average +25.4% vs. control) in wheat assays, whereas nitro-substituted analogs are inactive [6]. This quantitative differentiation justifies the selection of 7-bromobenzo[d]thiazol-2(3H)-one as a key scaffold for agrochemical discovery programs. Its use enables the synthesis of regioisomerically pure analogs for detailed SAR studies to optimize growth regulatory effects, potentially leading to novel crop protection agents or yield-enhancing products. The 7-bromo substitution provides a distinct electronic and steric profile compared to the 6-bromo isomer, offering a unique opportunity to explore divergent biological responses in plant systems.

Scenario 3: Palladium-Catalyzed Cross-Coupling for SAR Expansion in Medicinal Chemistry

The 7-position bromine, being ortho to the sulfur atom, presents a unique reactivity profile for Suzuki-Miyaura and related cross-coupling reactions, as evidenced by its use as an intermediate in the synthesis of 7-(2-aminoethyl)-benzothiazolone derivatives described in patent literature [6]. Medicinal chemists aiming to explore chemical space inaccessible via the more common 6-bromo analog should procure 7-bromobenzo[d]thiazol-2(3H)-one for site-selective functionalization. This approach enables the generation of structurally diverse libraries where the spatial orientation of substituents relative to the thiazolone core is altered, potentially unlocking novel biological activities and providing a competitive advantage in intellectual property generation [7].

Scenario 4: Lead Optimization Campaigns Requiring Balanced Lipophilicity for CNS Penetration

With a calculated LogP of approximately 2.6 and a molecular weight of 230.08 g/mol, 7-bromobenzo[d]thiazol-2(3H)-one resides within the optimal physicochemical space for central nervous system (CNS) drug candidates [6]. This contrasts with the less lipophilic unsubstituted benzothiazolone (cLogP ≈ 1.2), which may exhibit poor passive membrane permeability. Medicinal chemists engaged in CNS drug discovery programs, particularly those targeting enzymes like aldose reductase or receptors such as sigma-1, should prioritize this compound to construct analogs with favorable blood-brain barrier penetration potential. Furthermore, its distinct electrostatic properties relative to the 6-bromo isomer may translate into differential off-target profiles and improved safety margins during lead optimization [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromobenzo[d]thiazol-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.